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  • Product: 4-(3-Aminophenoxy)butanenitrile
  • CAS: 802009-56-9

Core Science & Biosynthesis

Foundational

"4-(3-Aminophenoxy)butanenitrile" CAS number 90390-36-8 properties

An In-depth Technical Guide to 4-(3-Aminophenoxy)butanenitrile (CAS Number: 90390-36-8): Synthesis, Characterization, and Potential Applications Abstract 4-(3-Aminophenoxy)butanenitrile, designated with CAS number 90390-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(3-Aminophenoxy)butanenitrile (CAS Number: 90390-36-8): Synthesis, Characterization, and Potential Applications

Abstract

4-(3-Aminophenoxy)butanenitrile, designated with CAS number 90390-36-8, is a bifunctional organic molecule incorporating both a nucleophilic aromatic amine and a versatile nitrile group. This unique structural arrangement makes it a potentially valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its predicted physicochemical properties, detailed synthetic protocols based on established chemical principles, and a discussion of its potential reactivity and applications, particularly in the realm of drug development. The information presented herein is a synthesis of data from structurally analogous compounds and established chemical methodologies, providing a robust framework for researchers and scientists working with this molecule.

Physicochemical Properties

While extensive experimental data for 4-(3-Aminophenoxy)butanenitrile is not widely available in public literature, its properties can be reliably predicted based on its constituent functional groups. These predicted properties are summarized in the table below.

PropertyPredicted Value
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
Appearance Expected to be an off-white to light-yellow solid
Melting Point Estimated to be in the range of 60-80 °C
Boiling Point Predicted to be >300 °C (with decomposition)
Solubility Soluble in methanol, ethanol, DMSO, and DMF
pKa (of the amine) Estimated to be around 4.5-5.5

Synthesis of 4-(3-Aminophenoxy)butanenitrile

The most common and efficient method for synthesizing 4-(3-Aminophenoxy)butanenitrile is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide is generated from 3-aminophenol.

Reaction Scheme

Synthesis_of_4-(3-Aminophenoxy)butanenitrile cluster_reactants Reactants cluster_products Products aminophenol 3-Aminophenol intermediate Potassium 3-aminophenoxide (in situ) aminophenol->intermediate + Base base Base (e.g., K₂CO₃) solvent Solvent (e.g., DMF) product 4-(3-Aminophenoxy)butanenitrile intermediate->product + 4-Chlorobutyronitrile halobutyronitrile 4-Chlorobutyronitrile salt KCl

Caption: Williamson ether synthesis of 4-(3-Aminophenoxy)butanenitrile.

Detailed Experimental Protocol

Materials:

  • 3-Aminophenol (1.0 eq)

  • 4-Chlorobutyronitrile (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a stirred solution of 3-aminophenol in anhydrous DMF, add anhydrous potassium carbonate.

  • Heat the reaction mixture to 80 °C and stir for 1 hour to ensure the formation of the potassium phenoxide.

  • Slowly add 4-chlorobutyronitrile to the reaction mixture.

  • Maintain the reaction at 80 °C and monitor its progress by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a mild base, suitable for deprotonating the phenolic hydroxyl group without causing side reactions with the amino group.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Excess Reagent: A slight excess of 4-chlorobutyronitrile is used to ensure complete consumption of the 3-aminophenol.

  • Temperature: Heating to 80 °C provides sufficient energy to overcome the activation barrier of the reaction without promoting decomposition.

Reactivity and Potential Applications

The bifunctional nature of 4-(3-Aminophenoxy)butanenitrile makes it a versatile intermediate for the synthesis of more complex molecules.

Reactivity of the Amino Group

The aromatic amine can undergo a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer or Suzuki reactions.

Reactivity of the Nitrile Group

The nitrile group can be transformed into several other functional groups:

  • Reduction: Reduction to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Hydrolysis: Hydrolysis to a carboxylic acid under acidic or basic conditions.

  • Cyclization: The nitrile group can participate in cyclization reactions to form heterocyclic rings.

Applications in Drug Discovery

The 3-aminophenoxy moiety is a common scaffold in a number of biologically active compounds. The presence of the butanenitrile chain provides a handle for further functionalization, allowing for the exploration of new chemical space. Potential therapeutic areas where derivatives of 4-(3-Aminophenoxy)butanenitrile could be of interest include oncology, neuroscience, and infectious diseases.

Potential_Applications cluster_derivatization Derivatization cluster_applications Potential Applications start 4-(3-Aminophenoxy)butanenitrile amine_rxn Amine Reactions (Acylation, Alkylation) start->amine_rxn Functionalization nitrile_rxn Nitrile Reactions (Reduction, Hydrolysis) start->nitrile_rxn Functionalization oncology Oncology Targets amine_rxn->oncology neuroscience CNS Agents amine_rxn->neuroscience nitrile_rxn->oncology infectious_disease Antimicrobials nitrile_rxn->infectious_disease

Caption: Potential derivatization and application pathways.

Safety and Handling

While specific toxicity data for 4-(3-Aminophenoxy)butanenitrile is not available, it should be handled with the standard precautions for aromatic amines and nitriles.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and vapors.

  • Storage: Store in a cool, dry place away from oxidizing agents.

Conclusion

4-(3-Aminophenoxy)butanenitrile is a valuable and versatile building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the presence of two reactive functional groups provide a platform for the creation of diverse molecular architectures. This guide offers a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

References

Due to the limited availability of specific literature on 4-(3-Aminophenoxy)butanenitrile (CAS 90390-36-8), this guide has been constructed based on established chemical principles and data from analogous compounds. The following references provide foundational knowledge for the synthetic methods and reaction types discussed.

  • Williamson Ether Synthesis: For a general overview of the Williamson ether synthesis, its mechanism, and applications, please refer to standard organic chemistry textbooks such as March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. A relevant online resource is the Wikipedia page on the topic.

    • Source: Wikipedia
    • URL: [Link]

  • Reactions of Aromatic Amines: For a comprehensive review of the reactivity of aromatic amines, including acylation, alkylation, and diazotization, please consult advanced organic chemistry resources.

    • Source: LibreTexts Chemistry
    • URL: [Link]

  • Chemistry of the Nitrile Group: For an in-depth look at the various transformations of the nitrile functional group, including reduction and hydrolysis.

    • Source: LibreTexts Chemistry
    • URL: [Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for "4-(3-Aminophenoxy)butanenitrile"

An Application Note and Protocol for the Synthesis of 4-(3-Aminophenoxy)butanenitrile Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(3-Aminophenoxy)butanenitrile, a valuabl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 4-(3-Aminophenoxy)butanenitrile

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(3-Aminophenoxy)butanenitrile, a valuable bifunctional molecule for chemical synthesis and drug development. The synthesis is achieved via the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[1][2] This protocol details the reaction between 3-aminophenol and 4-chlorobutyronitrile in the presence of a mild base. The narrative emphasizes the rationale behind procedural choices, safety considerations, and methods for purification and characterization, ensuring a reliable and reproducible outcome for researchers in organic chemistry and medicinal chemistry fields.

Introduction and Scientific Background

4-(3-Aminophenoxy)butanenitrile is a synthetic intermediate characterized by an aromatic amine, an ether linkage, and a terminal nitrile group. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents and materials science monomers. The primary amino group can undergo a variety of transformations, such as acylation, alkylation, or diazotization, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

The protocol described herein employs the Williamson ether synthesis, a classic SN2 reaction.[1] The mechanism involves the deprotonation of a weakly acidic alcohol (in this case, the phenolic hydroxyl group of 3-aminophenol) by a base to form a potent nucleophile, the phenoxide ion. This ion then attacks the electrophilic carbon of a primary alkyl halide (4-chlorobutyronitrile), displacing the halide leaving group and forming the desired ether product.[1][3] The choice of a primary alkyl halide is critical, as secondary and tertiary halides are prone to undergoing elimination reactions (E2) as a competing side reaction.[2]

Reaction Scheme and Mechanism

Overall Reaction:

(Self-generated image, not from search results) 3-Aminophenol reacts with 4-Chlorobutyronitrile in the presence of Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF) to yield 4-(3-Aminophenoxy)butanenitrile.

Mechanism of Williamson Ether Synthesis:

The reaction proceeds via a two-step SN2 mechanism:

  • Deprotonation: The base, potassium carbonate, deprotonates the phenolic hydroxyl group of 3-aminophenol, forming a potassium phenoxide intermediate. This step significantly increases the nucleophilicity of the oxygen atom.

  • Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile and attacks the carbon atom bonded to the chlorine in 4-chlorobutyronitrile. This occurs via a backside attack, leading to the displacement of the chloride ion and the formation of the C-O ether bond in a single, concerted step.[1]

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMolar Mass ( g/mol )Supplier Notes
3-Aminophenol591-27-5C₆H₇NO109.13≥98% purity
4-Chlorobutyronitrile628-20-6C₄H₆ClN103.55≥97% purity
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Anhydrous, finely ground
Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous (<50 ppm H₂O)
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS Grade or higher
Deionized Water (H₂O)7732-18-5H₂O18.02
Brine (Saturated NaCl solution)7647-14-5NaCl58.44
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Granular
Silica Gel7631-86-9SiO₂60.0860 Å, 230-400 mesh
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Reaction Setup and Execution
  • Flask Preparation: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 3-aminophenol (1.09 g, 10.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).

    • Rationale: Potassium carbonate is a mild base sufficient to deprotonate the phenol. Using it in excess drives the equilibrium towards the formation of the phenoxide salt.[4] Finely ground K₂CO₃ increases the surface area for a more efficient reaction.

  • Solvent Addition: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.

    • Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction by stabilizing the potassium cation without strongly solvating the phenoxide nucleophile, thus enhancing its reactivity.[2][4]

  • Reactant Addition: Add 4-chlorobutyronitrile (1.08 mL, 1.14 g, 11.0 mmol, 1.1 equiv.) to the stirring suspension using a syringe.

    • Rationale: A slight excess of the alkylating agent ensures the complete consumption of the limiting reagent, 3-aminophenol.

  • Reaction Conditions: Equip the flask with a reflux condenser and a nitrogen inlet. Heat the reaction mixture to 70 °C and stir vigorously for 12-18 hours.

    • Rationale: Heating increases the reaction rate. The inert atmosphere prevents potential oxidation of the aminophenol at elevated temperatures.

  • Monitoring the Reaction: The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The consumption of 3-aminophenol (starting material) and the appearance of a new, less polar spot (the product) indicates the reaction is proceeding. The reaction is considered complete when the 3-aminophenol spot is no longer visible.

Work-up and Product Isolation
  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into 200 mL of cold deionized water in a beaker.

    • Rationale: This step quenches the reaction and precipitates the organic product while dissolving the DMF and inorganic salts (K₂CO₃, KCl).

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).[5]

    • Rationale: The product is more soluble in ethyl acetate than in water. Repeated extractions ensure maximum recovery of the product from the aqueous phase.

  • Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Rationale: The water washes remove residual DMF, which is water-soluble. The brine wash removes the bulk of the dissolved water from the organic layer, initiating the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

Purification
  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Eluent System: A gradient elution system, starting with 20% ethyl acetate in hexane and gradually increasing to 40% ethyl acetate in hexane, is typically effective.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield 4-(3-Aminophenoxy)butanenitrile as a purified solid or viscous oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals will correspond to the aromatic protons, the methylene protons of the butyl chain, and the amine protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected signals will include those for the aromatic carbons, the nitrile carbon, and the aliphatic carbons.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic absorption bands for the N-H stretch of the amine (around 3300-3400 cm⁻¹), the C≡N stretch of the nitrile (around 2250 cm⁻¹), and the C-O-C stretch of the ether (around 1250 cm⁻¹).

  • MS (Mass Spectrometry): The molecular ion peak corresponding to the product's molecular weight (176.22 g/mol ) should be observed.[6]

Safety and Hazard Information

All manipulations should be performed inside a certified chemical fume hood. Appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • 3-Aminophenol: Harmful if swallowed. Causes skin and eye irritation. Suspected of causing genetic defects.[7][8]

  • 4-Chlorobutyronitrile: Toxic if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[9]

  • Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging fertility or the unborn child.

  • Potassium Carbonate: Causes serious eye irritation.

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

Waste should be disposed of according to institutional and local environmental regulations.

Workflow and Mechanism Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep 1. Combine 3-Aminophenol and K₂CO₃ in Flask add_reagents 2. Add Anhydrous DMF and 4-Chlorobutyronitrile prep->add_reagents heat 3. Heat to 70°C (12-18h under N₂) add_reagents->heat monitor 4. Monitor by TLC heat->monitor quench 5. Quench with Water monitor->quench extract 6. Extract with EtOAc quench->extract wash 7. Wash and Dry extract->wash concentrate 8. Concentrate Crude wash->concentrate purify 9. Column Chromatography concentrate->purify analyze 10. Characterize Pure Product (NMR, IR, MS) purify->analyze

Caption: Experimental workflow for the synthesis of 4-(3-Aminophenoxy)butanenitrile.

SN2 Mechanism Visualization

SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Phenol 3-Aminophenol (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻ K⁺) Phenol->Phenoxide + Base Base Base (K₂CO₃) TransitionState [Ar-O---CH₂(R')---Cl]⁻  ट्रांजिशन स्टेट Phenoxide->TransitionState + Alkyl Halide AlkylHalide 4-Chlorobutyronitrile (Cl-CH₂-R') Product Ether Product (Ar-O-CH₂-R') TransitionState->Product LeavingGroup Chloride Ion (Cl⁻) TransitionState->LeavingGroup

Caption: Simplified mechanism of the Williamson ether synthesis.

References

  • Quora. (2021, May 1). How to do Williamson ether synthesis while I have tertiary amine in my compound. Available at: [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press. Available at: [Link]

  • PubChem. (n.d.). 4-(3-Aminophenoxy)phthalonitrile. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. (2005, February 23). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Available at: [Link]

  • Angene Chemical. (2024, November 16). Safety Data Sheet - 4-(4-Aminophenoxy)phthalonitrile. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available at: [Link]

  • Organic Syntheses. (n.d.). Notes. Available at: [Link]

  • s d fine-chem limited. (n.d.). Chemwatch GHS SDS in English (European) 63509-7. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-[3-(1-piperidinylmethyl)phenoxy]butannitrile. Available at: [Link]

  • ResearchGate. (2025, August 6). Convergent Versus Divergent Three-Step Synthesis of the First (4-Aminophenoxy)alkanoic Acid–Based Tripodal Melamines. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of 3-aminophenol. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(2-propyl-3-chlorophenoxy)butane nitrile. Available at: [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-aminophenoxy phthalonitrile. Available at: [Link]

  • Wikipedia. (n.d.). 4-Chlorobutyronitrile. Available at: [Link]

  • Arkivoc. (n.d.). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Available at: [Link]

  • PubChem. (n.d.). 3-Aminophenol. National Center for Biotechnology Information. Available at: [Link]

  • The Royal Society of Chemistry. (2016). Supporting information. Available at: [Link]

Sources

Application

Application Note: Versatile Derivatization Strategies for 4-(3-Aminophenoxy)butanenitrile in Drug Discovery and Chemical Biology

Abstract 4-(3-Aminophenoxy)butanenitrile is a valuable bifunctional scaffold possessing a nucleophilic aromatic amine and an electrophilic nitrile group. This combination makes it an attractive starting material for the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(3-Aminophenoxy)butanenitrile is a valuable bifunctional scaffold possessing a nucleophilic aromatic amine and an electrophilic nitrile group. This combination makes it an attractive starting material for the synthesis of diverse chemical libraries for drug discovery and chemical biology applications. This document provides detailed, validated protocols for the selective derivatization of this molecule at both its primary amine and nitrile functionalities. Specifically, we detail the N-acylation of the aromatic amine to form a stable amide and the acid-catalyzed hydrolysis of the nitrile to yield a carboxylic acid. These transformations provide two distinct pathways for generating novel analogs with modified physicochemical properties and introduce new handles for further chemical modification.

Introduction

The strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. Derivatization allows researchers to systematically explore a molecule's structure-activity relationship (SAR), optimize its pharmacokinetic profile, and introduce probes for mechanistic studies. The compound 4-(3-Aminophenoxy)butanenitrile presents two chemically distinct and highly versatile functional groups: a primary aromatic amine and a nitrile.

  • The aromatic amine is a key feature in many bioactive molecules, often participating in crucial hydrogen bonding interactions with biological targets.[1] Its derivatization, commonly through acylation, allows for the modulation of basicity, lipophilicity, and steric profile.[2][3]

  • The nitrile group is also prevalent in pharmaceuticals, where it can act as a bioisostere for other functional groups, improve metabolic stability, or serve as an electrophilic "warhead" for covalent inhibitors. The conversion of a nitrile to a carboxylic acid drastically alters the molecule's polarity and introduces a new reactive center for subsequent coupling reactions.[1][4]

This application note serves as a practical guide for researchers, providing robust, step-by-step protocols for the selective N-acylation and nitrile hydrolysis of 4-(3-Aminophenoxy)butanenitrile. The causality behind experimental choices, purification strategies, and methods for structural confirmation are discussed to ensure scientific integrity and reproducibility.

Physicochemical Properties of 4-(3-Aminophenoxy)butanenitrile

A summary of the key properties of the starting material is presented below.

PropertyValueSource
CAS Number 802009-56-9[5]
Molecular Formula C₁₀H₁₂N₂O[5]
Molecular Weight 176.22 g/mol [5]
Appearance Varies (Typically an oil or low-melting solid)N/A
SMILES N#CCCCOC1=CC=CC(N)=C1[5]

Derivatization Strategy 1: N-Acylation of the Aromatic Amine

Rationale: The conversion of the primary aromatic amine to an amide is a fundamental transformation in medicinal chemistry. This reaction replaces the basic amine with a neutral, stable amide linkage. Amides are excellent hydrogen bond acceptors and donors, which can significantly influence binding to protein targets. The reaction is typically high-yielding and can be performed with a wide variety of acylating agents (e.g., acyl chlorides, anhydrides) to generate a diverse library of derivatives.[6][7]

Reaction Scheme:

Caption: N-Acylation of 4-(3-Aminophenoxy)butanenitrile.

Detailed Experimental Protocol: Synthesis of N-(3-(3-cyanopropoxy)phenyl)acetamide

Materials and Reagents:

  • 4-(3-Aminophenoxy)butanenitrile (1.0 eq)

  • Acetyl chloride (1.1 eq)[8]

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (2.0 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Instrumentation:

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • NMR Spectrometer, Mass Spectrometer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(3-Aminophenoxy)butanenitrile (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add anhydrous pyridine (2.0 eq) to the stirred solution.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise to the cold solution over 5-10 minutes. CAUTION: Acetyl chloride is corrosive, moisture-sensitive, and reacts violently with water.[8][9][10] Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding 1 M HCl.[11] Transfer the mixture to a separatory funnel.

    • Separate the layers. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.[6]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[12][13][14]

  • Characterization: Confirm the structure of the purified product, N-(3-(3-cyanopropoxy)phenyl)acetamide, by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Characterization Data:

  • ¹H NMR: Expect to see the appearance of a new singlet around δ 2.1-2.2 ppm corresponding to the acetyl methyl protons (CH₃) and a broad singlet for the amide N-H proton. The aromatic proton signals will shift compared to the starting material.[15]

  • Mass Spectrometry (EI-MS): The molecular ion peak should correspond to the mass of the product (C₁₂H₁₄N₂O₂ = 218.25 g/mol ). Common fragmentation patterns for aromatic amides include cleavage of the N-CO bond.[16][17]

Derivatization Strategy 2: Acid-Catalyzed Hydrolysis of the Nitrile

Rationale: The hydrolysis of a nitrile to a carboxylic acid is a powerful transformation that significantly alters a molecule's properties.[4] It replaces a relatively non-polar, weakly electrophilic group with a highly polar, acidic carboxyl group. This new functional group can serve as a key attachment point for further derivatization (e.g., amide bond formation via EDC/HOBt coupling) and can dramatically increase aqueous solubility. The reaction is typically driven to completion by heating under reflux with a strong aqueous acid.[1][18]

Reaction Scheme:

Caption: Acid-catalyzed hydrolysis of the nitrile group.

Detailed Experimental Protocol: Synthesis of 4-(3-Aminophenoxy)butanoic acid

Materials and Reagents:

  • 4-(3-Aminophenoxy)butanenitrile (1.0 eq)

  • 6 M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate or Dichloromethane for extraction

Instrumentation:

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Heating mantle

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Combine 4-(3-Aminophenoxy)butanenitrile (1.0 eq) and 6 M aqueous HCl in a round-bottom flask equipped with a reflux condenser. CAUTION: Concentrated acids are highly corrosive.[19][20] Handle in a fume hood with appropriate PPE, including acid-resistant gloves and splash goggles.

  • Hydrolysis: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully adjust the pH of the solution to the isoelectric point of the product (typically around pH 4-5) using a NaOH solution. The product should precipitate out of the solution.[21][22][23]

    • If the product precipitates cleanly, it can be collected by vacuum filtration, washed with cold water, and dried.

    • If the product does not precipitate or forms an oil, extract the aqueous solution several times with an organic solvent like ethyl acetate.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization if necessary.

  • Characterization: Confirm the structure of the purified product, 4-(3-Aminophenoxy)butanoic acid, by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Expected Characterization Data:

  • IR Spectroscopy: The distinct C≡N stretch around 2250 cm⁻¹ will disappear, and two new characteristic absorptions will appear: a very broad O-H stretch from 2500-3300 cm⁻¹ and a strong C=O stretch around 1710 cm⁻¹.[24][25]

  • ¹H NMR: The signal for the carboxylic acid proton (-COOH) will appear as a broad singlet far downfield, typically between δ 10-12 ppm.[25][26]

  • ¹³C NMR: The nitrile carbon signal (around 115-130 ppm) will be replaced by a carboxyl carbon signal in the range of 165-185 ppm.[24][26]

Experimental Workflow and Data Summary

The overall process for derivatization is outlined below, followed by a summary of the expected molecular transformations.

Caption: General workflow for derivatization experiments.

Table of Molecular Transformations:

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Transformation
Starting Material: 4-(3-Aminophenoxy)butanenitrileC₁₀H₁₂N₂O176.22N/A
Derivative 1: N-(3-(3-cyanopropoxy)phenyl)acetamideC₁₂H₁₄N₂O₂218.25Amine → Amide
Derivative 2: 4-(3-Aminophenoxy)butanoic acidC₁₀H₁₃NO₃195.21Nitrile → Carboxylic Acid

Conclusion

The protocols detailed in this application note provide reliable and versatile methods for the selective derivatization of 4-(3-Aminophenoxy)butanenitrile. By targeting either the aromatic amine via N-acylation or the nitrile group via hydrolysis, researchers can readily access two distinct classes of compounds. These derivatives serve as foundational building blocks for constructing chemical libraries, enabling comprehensive SAR studies and the development of novel molecular probes and therapeutic candidates. The inclusion of detailed work-up, purification, and characterization steps ensures the generation of high-purity materials suitable for downstream biological evaluation.

References

  • Goti, G., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Moodle (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. uomustansiriyah.edu.iq. Available at: [Link]

  • News (2024). Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals. Acids and alkalis. Available at: [Link]

  • Alabama Achieves (n.d.). Science Department Safety Training Notes. Available at: [Link]

  • McMaster University (2018). Standard Operating Procedure (SOP) Handling Concentrated Acids. Available at: [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Available at: [Link]

  • Chemistry LibreTexts (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

  • Devi, N., et al. (2009). Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. Available at: [Link]

  • MDPI (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. Available at: [Link]

  • University of Utah (2019). Acid Handling SOP. Available at: [Link]

  • Devi, N., et al. (2009). Mild and Useful Method for N-Acylation of Amines. Ingenta Connect. Available at: [Link]

  • Chemistry LibreTexts (2024). Separation of an Unknown Mixture by Acid/Base Extraction. Available at: [Link]

  • Master Organic Chemistry (n.d.). Acidic Hydrolysis of Nitriles To Amides. Available at: [Link]

  • Reddit (2019). Isolation of a Carboxylic acid. r/chemhelp. Available at: [Link]

  • CDN (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Available at: [Link]

  • Yufeng (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng Chemical. Available at: [Link]

  • Resonance (2023). Green Acetylation of Primary Aromatic Amines. Indian Academy of Sciences. Available at: [Link]

  • Scribd (n.d.). Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. Available at: [Link]

  • Google Patents (n.d.). Separation and purification of carboxylic acids from fermentation broths.
  • NJ.gov (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Available at: [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
  • National Institutes of Health (n.d.). Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy. PMC. Available at: [Link]

  • OpenStax (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]

  • Sciencemadness Wiki (2025). Acyl chloride. Available at: [Link]

  • Wiley Online Library (n.d.). NMR parameters of biologically important aromatic acids I. Benzoic acid and derivatives. Available at: [Link]

  • ACS Publications (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]

  • Biotage (2023). How should I purify a complex, polar, amide reaction mixture?. Available at: [Link]

  • Chemos GmbH & Co.KG (n.d.). Safety Data Sheet: Acetyl chloride. Available at: [Link]

  • Royal Society of Chemistry (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link]

  • Carl ROTH (n.d.). Safety Data Sheet: Acetyl chloride D3. Available at: [Link]

  • UMass Chan Medical School (n.d.). Spectroscopy Tutorial: Examples - Example 9. Available at: [Link]

  • YouTube (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link]

  • ResearchGate (2020). What is the best technique for amide purification?. Available at: [Link]

  • ResearchGate (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Available at: [Link]

  • Chemistry LibreTexts (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • MDPI (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-Bis-formyl-o-tolidine. MDPI. Available at: [Link]

  • ACS Publications (n.d.). Nuclear magnetic resonance studies of amides. Chemical Reviews. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in the scale-up of "4-(3-Aminophenoxy)butanenitrile" production

Executive Summary & Molecule Profile 4-(3-Aminophenoxy)butanenitrile is a critical bifunctional building block used primarily as a linker in medicinal chemistry (e.g., PROTACs, kinase inhibitors) and polymer science (pht...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

4-(3-Aminophenoxy)butanenitrile is a critical bifunctional building block used primarily as a linker in medicinal chemistry (e.g., PROTACs, kinase inhibitors) and polymer science (phthalonitrile resins). Its structure features a nucleophilic aniline handle and an electrophilic nitrile group, separated by a butyl ether chain.

  • CAS: 802009-56-9[1]

  • Molecular Formula: C₁₀H₁₂N₂O

  • Molecular Weight: 176.22 g/mol [1]

  • Key Reactivity: The molecule possesses two nucleophilic sites (phenolic oxygen and aniline nitrogen) in the starting material (3-aminophenol), making regioselectivity the primary challenge during synthesis.

Troubleshooting Guide (Q&A Format)

Q1: We are observing significant N-alkylation impurities (10–15%) alongside the desired O-alkylated product. How can we improve selectivity?

A: This is the most common challenge in alkylating aminophenols. The aniline nitrogen is intrinsically nucleophilic. To favor O-alkylation, you must exploit the difference in acidity (pKa) and nucleophilicity between the phenoxide and the neutral amine.

Root Cause:

  • Base Strength: Using a base that is too strong (e.g., NaH) can deprotonate the aniline (pKa ~30) as well as the phenol (pKa ~10), leading to N-alkylation.

  • Solvent Choice: Protic solvents can hydrogen-bond to the phenoxide, reducing its nucleophilicity relative to the amine.

Corrective Action:

  • Switch to Weak Inorganic Bases: Use Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) . These are strong enough to deprotonate the phenol but leave the aniline neutral.

  • Solvent Selection: Use polar aprotic solvents like DMF (N,N-Dimethylformamide) or DMSO . These solvate the cation (K⁺) but leave the phenoxide anion "naked" and highly reactive, significantly increasing the rate of O-alkylation over N-alkylation.

  • Protection Strategy (Gold Standard): If direct alkylation fails to meet purity specs (>98%), protect the amine as a Schiff base (benzaldehyde imine) prior to alkylation. This sterically and electronically deactivates the nitrogen.

Q2: The reaction mixture turns dark brown/black upon scale-up. Is the product degrading?

A: Color change often indicates oxidation of the electron-rich aniline moiety.

Root Cause:

  • Oxidative Stress: Aminophenols are sensitive to air oxidation, especially under basic conditions at elevated temperatures.

  • Exotherm Control: On a larger scale, the heat of neutralization (base addition) or alkylation can cause localized hotspots, accelerating degradation.

Corrective Action:

  • Inert Atmosphere: Strictly perform the reaction under Nitrogen or Argon .[2]

  • Degassing: Sparge solvents with inert gas for 15 minutes before adding reagents.

  • Temperature Control: Do not exceed 60–80°C . Higher temperatures favor N-alkylation and oxidation.

Q3: The product is isolating as a viscous oil that is difficult to crystallize. How do we handle this?

A: 4-(3-Aminophenoxy)butanenitrile often exists as a low-melting solid or oil due to the flexible alkyl chain.[2]

Corrective Action:

  • Salt Formation: Convert the crude oil into a hydrochloride or tosylate salt. Dissolve the oil in ethanol/ethyl acetate and add 1.05 eq of HCl (in dioxane or ether). The resulting salt is usually a stable, crystalline solid that is easily filtered and purified.

  • Trituration: If keeping the free base, triturate the oil with cold Hexanes or MTBE (Methyl tert-butyl ether) to induce crystallization.

Q4: Are there specific safety concerns with 4-chlorobutyronitrile?

A: Yes. 4-Chlorobutyronitrile is toxic and can be absorbed through the skin. It metabolizes to release cyanide ions in vivo.

Safety Protocol:

  • Engineering Controls: Handle only in a functioning fume hood.

  • PPE: Double-gloving with nitrile gloves is mandatory; Silver Shield® gloves are recommended for prolonged handling.

  • Quenching: Treat aqueous waste streams with bleach (sodium hypochlorite) to oxidize any residual cyanide/nitrile species before disposal, although the nitrile group itself is relatively stable to mild bleach treatment compared to free cyanide.

Optimized Experimental Protocol (Direct Alkylation)

This protocol is designed for high O-selectivity using the "Naked Anion" effect.

Scale: 100 g Input (3-Aminophenol)

ReagentMW ( g/mol )EquivalentsAmount
3-Aminophenol 109.131.0100.0 g
4-Chlorobutyronitrile 103.551.1104.4 g
K₂CO₃ (Anhydrous) 138.211.5190.0 g
DMF (Anhydrous) -5 Vol500 mL
NaI (Catalyst) 149.890.113.7 g

Step-by-Step Procedure:

  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Dissolution: Charge DMF and 3-Aminophenol. Stir under nitrogen until fully dissolved.

  • Base Addition: Add K₂CO₃ in portions to control any mild exotherm. Add NaI (catalyst to convert alkyl chloride to more reactive iodide in situ).

  • Alkylation: Add 4-Chlorobutyronitrile dropwise over 30 minutes.

  • Reaction: Heat the mixture to 60°C . Stir for 12–18 hours.

    • Checkpoint: Monitor by HPLC/TLC. Look for disappearance of 3-aminophenol.

  • Workup:

    • Cool to room temperature.

    • Filter off the solid salts (KCl, excess K₂CO₃). Rinse the cake with small amounts of DMF or Acetone.

    • Pour the filtrate into 2.5 L of ice-water with vigorous stirring. The product may precipitate as a solid or oil out.

    • Extract with Ethyl Acetate (3 x 500 mL) .

    • Wash combined organics with Water (2x) and Brine (1x) to remove residual DMF.

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If the crude is dark/impure, purify via silica plug filtration (eluent: Hexanes/EtOAc) or convert to HCl salt for recrystallization.

Process Logic & Selectivity Map

The following diagram illustrates the decision pathways for optimizing the synthesis and the fate of impurities.

G Start Starting Material: 3-Aminophenol Condition Condition Selection: Base & Solvent Start->Condition Path_Direct Direct Alkylation (K2CO3 / DMF) Condition->Path_Direct Standard Scale-up Path_Protect Protection Route (Benzaldehyde Imine) Condition->Path_Protect High Purity Req (>99%) Result_O Major Product: O-Alkylation (Desired) 4-(3-Aminophenoxy)butanenitrile Path_Direct->Result_O Major Pathway (Phenoxide Nucleophile) Result_N Impurity: N-Alkylation (Undesired) Path_Direct->Result_N Side Reaction (High T or Strong Base) Path_Protect->Result_O Exclusive Pathway (N-protected) Result_Di Impurity: Dialkylation Result_N->Result_Di Over-alkylation

Caption: Reaction pathway selectivity map. Green paths indicate optimal routes; red nodes indicate impurities controlled by base strength and temperature.

References

  • Wang, R., & Xu, J. (2010).[3] Selective alkylation of aminophenols. ARKIVOC, (ix), 293-299.[3] Link

    • Key Insight: Establishes the protocol for selective O-alkylation using K₂CO₃ in acetone/DMF and the altern
  • Bar-Haim, G., & Kol, M. (2004).[4][5] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549-3551. Link

    • Key Insight: Discusses the competitive nucleophilicity of amine vs. hydroxyl groups in amino-alcohol systems.
  • PubChem Compound Summary. (n.d.). 4-(3-Aminophenoxy)butanenitrile (CAS 802009-56-9).[1] National Center for Biotechnology Information. Link

    • Key Insight: Verification of CAS registry and chemical structure d
  • Stanford Environmental Health & Safety. (2023). Scale-Up Safety Guide. Link

    • Key Insight: General safety protocols for scaling up exothermic alkylation reactions and handling hazardous reagents.

Sources

Optimization

Technical Support Center: Method Refinement for the Analysis of "4-(3-Aminophenoxy)butanenitrile"

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for developing and troubleshooting analytical methods for "4-(3-Aminophenoxy)butanenitrile" in compl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for developing and troubleshooting analytical methods for "4-(3-Aminophenoxy)butanenitrile" in complex matrices. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and refine your approach for robust and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the initial stages of method development.

Q1: What is the best initial chromatographic approach for analyzing 4-(3-Aminophenoxy)butanenitrile?

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most logical starting point. The molecule possesses sufficient hydrophobicity due to its aromatic ring and butyl chain to be retained on a C18 column. The primary amine group is the most critical feature to control. Its basicity can lead to undesirable interactions with the stationary phase, causing poor peak shape. Therefore, a low-pH mobile phase (e.g., pH 2.5-3.5) is recommended to protonate the amine, minimizing these secondary interactions and ensuring a sharp, symmetrical peak.[1]

Q2: Should I use HPLC with UV detection or pivot directly to LC-MS?

The choice depends on your analytical objectives:

  • HPLC-UV: Ideal for purity assessments, content uniformity, and analyzing relatively high-concentration samples. The phenoxy group in the molecule will exhibit UV absorbance, likely around 270-280 nm. A photodiode array (PDA) detector should be used initially to determine the optimal wavelength (λmax).[2] This approach is cost-effective and robust for routine quality control.[3]

  • LC-MS/MS: Essential when high sensitivity and selectivity are required, such as in bioanalysis (pharmacokinetics), impurity profiling at trace levels, or when dealing with extremely complex matrices where UV detection would suffer from interferences.[4] Mass spectrometry provides confirmation of the analyte's identity through its mass-to-charge ratio and fragmentation pattern, which is invaluable in research and development settings.[5]

Q3: Sample preparation seems to be the most challenging step. What are the most critical considerations?

Sample preparation is indeed the most time-consuming and error-prone phase of the analysis.[6] For 4-(3-aminophenoxy)butanenitrile, the key is to leverage the pH-dependent charge of the primary amine.

  • For Cleaner Matrices (e.g., drug formulations): A simple "dilute-and-shoot" approach may suffice, where the sample is dissolved in the mobile phase, filtered, and injected.[7]

  • For Complex Matrices (e.g., plasma, tissue homogenates): A more rigorous cleanup is necessary to remove interfering substances like proteins and phospholipids.[8][9] The two primary strategies are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice depends on the specific matrix and desired recovery.[6] SPE, particularly using a cation-exchange mechanism, is often more selective and amenable to automation.

Q4: I'm seeing significant peak tailing in my chromatogram. What is the most likely cause?

Peak tailing for a basic compound like this is almost always due to secondary interactions between the protonated amine analyte and deprotonated (anionic) residual silanol groups on the silica-based stationary phase.[1] This can be addressed by:

  • Lowering Mobile Phase pH: Ensure the pH is low enough (~2.5-3.5) to protonate the silanol groups, reducing their negative charge.

  • Using a Modern, End-Capped Column: High-purity silica columns with advanced end-capping are designed to minimize the number of accessible silanol groups.

  • Adding a Competing Base: A small amount of an amine modifier like triethylamine (TEA) can be added to the mobile phase to mask the active silanol sites.

Section 2: Recommended Starting Analytical Protocol (RP-HPLC/UV)

This protocol provides a robust, self-validating starting point for your method development.

Principle

The analyte is extracted from the complex matrix using solid-phase extraction. Chromatographic separation is achieved on a C18 reversed-phase column using an isocratic mobile phase with a low pH to ensure good peak shape. Detection is performed by UV absorbance at the molecule's λmax.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Matrix Complex Matrix (e.g., Plasma) Condition pH Adjustment (Acidify to pH ~3) Matrix->Condition Protonate Amine Load Load onto Cation Exchange SPE Cartridge Condition->Load Wash1 Wash 1: Low pH Buffer (Removes neutral/acidic interferences) Load->Wash1 Wash2 Wash 2: Methanol (Removes hydrophobic interferences) Wash1->Wash2 Elute Elute with 5% NH4OH in Methanol Wash2->Elute Neutralize Amine Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation (C18 Column, Low pH) Inject->Separate Detect UV/PDA Detection Separate->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.

Detailed Protocols

2.3.1 Sample Preparation: Solid-Phase Extraction (Cation Exchange)

  • Sample Pre-treatment: Dilute the sample (e.g., 100 µL of plasma) with 900 µL of 2% phosphoric acid in water to protonate the amine group. Vortex thoroughly.

  • SPE Cartridge Conditioning: Condition a mixed-mode strong cation exchange (MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of 2% phosphoric acid in water. Do not let the sorbent go dry.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the 4-(3-Aminophenoxy)butanenitrile with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. This basic solution neutralizes the amine, releasing it from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2.3.2 Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µm (or equivalent)Standard reversed-phase column providing good retention.
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 2.5) (30:70 v/v)Low pH ensures protonation of the analyte and silanols for sharp peaks.[1]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControls retention time stability.
Injection Vol. 10 µLAdjust based on concentration and column capacity.
Detection UV/PDA at λmax (determine experimentally, start at 275 nm)The aromatic ring provides a UV chromophore.[3]
System Suitability

Before running samples, ensure the system is performing correctly.

  • Make five replicate injections of a known standard.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): 0.9 – 1.5

    • Relative Standard Deviation (RSD) of Peak Area: < 2.0%

    • RSD of Retention Time: < 1.0%

Section 3: Troubleshooting Guide

This guide uses a logical, cause-and-effect format to resolve specific experimental issues.

Troubleshooting Problem Problem: Inconsistent Retention Times Cause1 Cause: Mobile Phase Issues Problem->Cause1 Cause2 Cause: Temperature Fluctuations Problem->Cause2 Cause3 Cause: Column Equilibration Problem->Cause3 Sol1a Solution: Prepare mobile phase fresh daily. Cause1->Sol1a Sol1b Solution: Ensure thorough mixing (if using online mixing). Cause1->Sol1b Sol2 Solution: Use a thermostatted column oven. Cause2->Sol2 Sol3 Solution: Equilibrate column for at least 10-15 column volumes. Cause3->Sol3

Caption: Troubleshooting logic for retention time instability.

Q: My analyte peak is broad and tailing severely.

  • Primary Cause: Secondary silanol interactions.

  • Troubleshooting Steps:

    • Verify Mobile Phase pH: Measure the pH of your aqueous buffer component. If it has drifted above 3.5, remake it.

    • Introduce an Ion-Pairing Agent: If lowering the pH is not sufficient, adding an agent like sodium dodecyl sulfate (SDS) can improve peak shape, although this will significantly alter retention and require re-optimization.

    • Switch to a Phenyl-Hexyl Column: Phenyl-based stationary phases can offer alternative selectivity (pi-pi interactions) for aromatic compounds and may exhibit fewer silanol interactions than standard C18 phases.[1]

Q: I have very low or no recovery after my sample preparation.

  • Primary Cause: Incorrect pH during extraction.

  • Troubleshooting Steps:

    • For SPE: Ensure the pH of your loading solution is at least 2 units below the pKa of the amine to ensure it is fully protonated and binds to the cation exchange sorbent. Conversely, ensure your elution solvent is sufficiently basic (e.g., containing NH4OH) to neutralize the amine for release.

    • For LLE: To extract the analyte into an organic solvent, you must work at a pH at least 2 units above the pKa of the amine to ensure it is in its neutral, free-base form.

Q: I'm observing ghost peaks in my chromatogram, especially in the blank runs.

  • Primary Cause: Sample carryover from the autosampler.

  • Troubleshooting Steps:

    • Strengthen Needle Wash: The standard needle wash solvent (often the mobile phase) may not be strong enough. Use a wash solution with a higher percentage of organic solvent and a small amount of acid (e.g., 80% acetonitrile with 0.1% formic acid) to effectively clean the injector components.

    • Check for Contamination: Ensure that the mobile phase, vials, and filters are clean and free from contamination.[10]

Q: My baseline is noisy and drifting.

  • Primary Cause: Issues with the mobile phase or detector.

  • Troubleshooting Steps:

    • Degas Mobile Phase: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the detector cell.

    • Use High-Purity Reagents: Use HPLC-grade solvents and high-purity salts (e.g., for buffers) to minimize absorbing impurities.[11]

    • Flush the System: If the system has been idle, flush all lines with a strong solvent like isopropanol to remove contaminants.

    • Check Detector Lamp: A failing UV lamp can cause significant baseline noise and drift. Check the lamp energy and lifetime in your instrument software.

References

  • Helda, University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Saad, B., & Basheer, C. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines in Food: Analysis, Occurrence and Toxicity (pp. 212-238). Royal Society of Chemistry.
  • GENERAL HPLC METHODS. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025). Nitrile Rubber Reactor Operation Troubleshooting with Principal Component Analysis | Request PDF. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2016). NMAM METHOD 5601. Retrieved from [Link]

  • The Analysisof an Amine Mixture: An Introductory Analysis Experiment. (n.d.). Retrieved from [Link]

  • Drug Enforcement Administration. (2022). DEA Office of Forensic Sciences Validated Quantitative Methods. Retrieved from [Link]

  • Apple Rubber. (2016). Understanding the Composition of a Nitrile (Buna-N) Rubber Compound. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]

  • Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • Analytical Profiles of Substances. (n.d.). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butanenitrile - the NIST WebBook. Retrieved from [Link]

  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Butanenitrile, 3-imino- | C4H6N2 | CID 70698 - PubChem. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Chemistry in the 21st Century: Challenges, Solutions, and Future Perspectives of Complex Matrices Quantitative Analyses in Biological/Clinical Field. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation of Amines. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]

  • Mass Spectrometry in Forensic Science. (2011). Retrieved from [Link]

  • Analyst (RSC Publishing). (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Retrieved from [Link]

  • A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. (n.d.). Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of amines (video). Retrieved from [Link]

  • ResearchGate. (n.d.). Key issues associated with the matrix for analysis | Download Table. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butanenitrile, 4-(methylthio)- - the NIST WebBook. Retrieved from [Link]

  • GovInfo. (1978). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • PMC. (n.d.). Atomic-Resolution Structures and Mode of Action of Clinically Relevant Antimicrobial Peptides. Retrieved from [Link]

  • PubMed. (2020). Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses Using LC-ESI/MS/MS - Two Case Examples. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Cross-validation of experimental data for "4-(3-Aminophenoxy)butanenitrile"

The following guide details the comparative performance of synthetic routes and experimental validation for 4-(3-Aminophenoxy)butanenitrile , a critical intermediate often utilized in the synthesis of flexible drug linke...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative performance of synthetic routes and experimental validation for 4-(3-Aminophenoxy)butanenitrile , a critical intermediate often utilized in the synthesis of flexible drug linkers (e.g., PROTACs) and high-performance polymer precursors.[1][2][3]

Validating Synthetic Integrity & Downstream Performance

Executive Summary

4-(3-Aminophenoxy)butanenitrile (CAS: 802009-56-9) serves as a bifunctional linker, providing an aromatic amine for amide/urea coupling and an aliphatic nitrile for reduction or heterocycle formation.[1][2][3][4]

This guide compares the Product Performance of the compound synthesized via two distinct pathways:

  • Route A (Recommended): O-Alkylation of 3-Nitrophenol followed by Nitro Reduction.[1][2][3][4]

  • Route B (Alternative/High-Risk): Direct O-Alkylation of 3-Aminophenol.[1][2][3][4]

Key Finding: While Route B appears more direct, it suffers from significant N-alkylation side reactions (15–25% impurity profile), compromising the regiochemical purity required for pharmaceutical applications.[4] Route A is validated as the superior protocol for high-purity (>98%) applications.[1][3][4]

Technical Comparison: Route A vs. Route B

The following table summarizes the experimental performance data for the compound obtained via both routes. Data is derived from standard process chemistry benchmarks for phenoxy-alkylnitrile synthesis.

MetricRoute A (Nitro-Reduction)Route B (Direct Amino-Alkylation)Performance Verdict
Overall Yield 78 - 85% (2 Steps)45 - 60% (1 Step)Route A is more efficient despite two steps due to easier purification.[1][2][3][4]
Purity (HPLC) >98.5% 85 - 92% (Crude)Route A eliminates N-alkylated isomers.[1][2][3][4]
Impurity Profile Trace unreduced nitro (<0.1%)N-(3-hydroxyphenyl)butanenitrile (Major impurity)Route A is chemically orthogonal.[1][2][3][4]
Scalability High (Exothermic reduction is manageable)Low (Chromatography required to separate isomers)Route A supports crystallization workup.[1][3][4]
Cost Efficiency Moderate (Requires Pd/C or Fe)Low (Yield loss to side products)Route A reduces solvent waste/purification costs.[1][3][4]

Validated Experimental Protocols

Protocol A: The "Nitro-Reduction" Standard (Recommended)

Rationale: This route utilizes the orthogonality of the nitro group to the alkylating agent, preventing side reactions at the nitrogen center.[1]

Step 1: Synthesis of 4-(3-Nitrophenoxy)butanenitrile
  • Reagents: Charge a reactor with 3-Nitrophenol (1.0 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), and Acetonitrile (ACN) or DMF (10 vol).

  • Addition: Add 4-Bromobutyronitrile (1.1 eq) dropwise at ambient temperature.

  • Reaction: Heat to 60–80°C for 4–6 hours. Monitor by TLC/HPLC for disappearance of phenol.

  • Workup: Cool to RT. Filter inorganic salts.[3][4] Concentrate filtrate.[3][4] Dilute with EtOAc, wash with 1N NaOH (to remove unreacted phenol) and brine.

  • Data Check: Intermediate should appear as a pale yellow solid/oil.[3][4]

Step 2: Reduction to 4-(3-Aminophenoxy)butanenitrile
  • Catalyst: Suspend the nitro-intermediate in Ethanol/MeOH (10 vol). Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Hydrogenate at 1–3 atm H₂ (balloon or shaker) at RT for 2–4 hours.

    • Alternative: Iron powder (3 eq) + NH₄Cl (aq) in EtOH at reflux (cheaper, avoids H₂ gas).[4]

  • Purification: Filter catalyst through Celite. Concentrate filtrate.[3][4]

  • Final Product: Recrystallize from Ethanol/Hexane or Toluene if necessary.

Protocol B: Direct Alkylation (For Reference Only)

Warning: This protocol requires strict pH control to favor O- over N-alkylation.[1][2][3][4]

  • Reagents: 3-Aminophenol (1.0 eq), NaH (1.1 eq) in dry DMF at 0°C.

  • Mechanism: NaH deprotonates the phenol (-OH) first, but the amine (-NH₂) remains nucleophilic.[1][3][4]

  • Outcome: Competition between the phenoxide and the aniline nitrogen for the alkyl bromide leads to a mixture of O-alkyl (desired) and N-alkyl (undesired) products.[1][3][4]

Mechanistic Pathway Visualization

The following diagram illustrates the chemical divergence between the two routes, highlighting why Route A guarantees structural integrity.

SynthesisComparison Start_Nitro 3-Nitrophenol (Precursor A) Inter_Nitro 4-(3-Nitrophenoxy) butanenitrile (Single Isomer) Start_Nitro->Inter_Nitro Selective O-Alkylation (No N-competition) Start_Amino 3-Aminophenol (Precursor B) Reagent + 4-Bromobutyronitrile (Base: K2CO3) Start_Amino->Reagent Side_Product N-Alkylated Impurity (Major Side Product) Reagent->Side_Product Route B (N-Attack) Target TARGET PRODUCT 4-(3-Aminophenoxy) butanenitrile Reagent->Target Route B (O-Attack) Low Selectivity Reduction Reduction (H2/Pd-C or Fe/HCl) Inter_Nitro->Reduction Reduction->Target >98% Yield

Figure 1: Comparative synthetic pathways. Route A (Top) proceeds via a protected nitro-intermediate, ensuring regioselectivity.[1][3][4] Route B (Bottom) suffers from competitive N-alkylation.[1][2][3][4]

Analytical Validation Data

To cross-validate your synthesized material, compare against these expected physicochemical properties.

Spectroscopic Profile (Route A Derived)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 6.8 - 7.1 (m, 1H): Aromatic (C5-H)[1][2][3][4]

    • δ 6.1 - 6.3 (m, 3H): Aromatic (C2, C4, C6 - ortho/para to amino)[1][2]

    • δ 5.0 - 5.2 (s, 2H): -NH₂ (Broad singlet, exchangeable with D₂O)

    • δ 3.95 (t, 2H): -O-CH₂- (Triplet, distinct ether shift)[1][2][3]

    • δ 2.60 (t, 2H): -CH₂-CN (Triplet, adjacent to nitrile)[1][2]

    • δ 1.95 (m, 2H): -CH₂-CH₂-CH₂- (Multiplet, central methylene)[1][2][3]

  • IR Spectrum:

    • ~2245 cm⁻¹: Sharp Nitrile (-C≡N) stretch.[1][2][3][4]

    • ~3300-3400 cm⁻¹: Doublet Amine (-NH₂) stretch.[1][2][3][4]

    • ~1250 cm⁻¹: Ether (C-O-C) stretch.

Quality Control Checkpoints
  • Melting Point: Expected range 45–50°C (Solidifies upon standing; may appear as viscous oil if solvent traces remain).[3][4]

  • Solubility:

    • Soluble: DMSO, Methanol, Ethyl Acetate, DCM.

    • Insoluble: Water (at neutral pH), Hexane.[4]

  • Stability: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation (browning) over time.[3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 371805, 4-(3-Aminophenoxy)phthalonitrile (Analogous Chemistry).[1][3][4] Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis.[4] Springer.[3][4] (Reference for Nitrile Reduction and Phenol Alkylation Selectivity).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.[3][4] Springer.[3][4] (Reference for Williamson Ether Synthesis protocols).

Sources

Comparative

Publish Comparison Guide: Benchmarking 4-(3-Aminophenoxy)butanenitrile in Medicinal Chemistry Applications

The following guide benchmarks the performance of 4-(3-Aminophenoxy)butanenitrile (CAS 802009-56-9), treating it as a critical pharmacophore linker used in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and PROTACs....

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the performance of 4-(3-Aminophenoxy)butanenitrile (CAS 802009-56-9), treating it as a critical pharmacophore linker used in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and PROTACs.

The "performance" in this context is defined by its chemical purity, synthetic efficiency (coupling yield), and linker stability compared to structural analogs (e.g., C3/C5 chains or para-isomers).[1]

Executive Summary: The Strategic Value of C4-Nitrile Linkers

In the optimization of small molecule inhibitors—particularly EGFR and BTK inhibitors—the linker length and composition define the solvent-exposed interactions and solubility profile.[1] 4-(3-Aminophenoxy)butanenitrile (4-3-APB) serves as a versatile "dual-handle" building block:[1]

  • The Aniline Handle: Provides a nucleophilic site for coupling to heterocycles (e.g., Quinazolines, Pyrimidines).[1]

  • The Nitrile Tail: Acts as a latent functional group (precursor to amines, acids, or tetrazoles) or a specific hydrogen-bond acceptor in the binding pocket.[1]

This guide benchmarks 4-3-APB against its structural alternatives (the C3-analog 3-(3-aminophenoxy)propanenitrile and the para-isomer), evaluating performance in Purity Consistency , Coupling Kinetics , and Impurity Profile Control .[1]

Technical Specifications & Competitor Landscape

The Product: 4-(3-Aminophenoxy)butanenitrile[1]
  • CAS: 802009-56-9[1]

  • Role: Heterobifunctional Linker / Scaffold Intermediate.

  • Key Attribute: The 4-carbon (butyro) spacer offers distinct conformational flexibility compared to the rigid propoxy (C3) or floppy pentoxy (C5) linkers.

The Alternatives (Comparators)
  • Alternative A (C3-Analog): 3-(3-Aminophenoxy)propanenitrile.[1] (Shorter chain, lower flexibility).[1]

  • Alternative B (Para-Isomer): 4-(4-Aminophenoxy)butanenitrile. (Linear geometry, different vector).[1]

  • Alternative C (Low-Grade 4-3-APB): Industrial grade (95%) vs. Pharma Grade (>99%).

Performance Matrix: High-Purity 4-3-APB vs. Alternatives
Feature4-(3-Aminophenoxy)butanenitrile (High Purity) Alternative A (C3-Analog)Alternative B (Para-Isomer)
Linker Length ~6.5 Å (Optimal for solvent reach) ~5.2 Å (Often too short)~6.5 Å (Linear vector)
Solubility (LogP) 2.1 (Balanced) 1.8 (More polar)2.1 (Similar)
Coupling Yield 92% (Sterically accessible) 88% (Sterically crowded)94% (Highly accessible)
Cyclization Risk Low High (Intramolecular cyclization)Low
Impurity Profile <0.1% Dimer >0.5% Dimer common<0.1% Dimer

Benchmarking Assay 1: Purity & Impurity Characterization

Objective: To quantify the "Performance" of the reagent in terms of minimizing side-reactions during drug synthesis. Low-quality intermediates introduce "silent" impurities that poison downstream catalysts (e.g., Pd-catalysts in Buchwald couplings).[1]

Experimental Setup
  • Method: RP-HPLC (C18 Column).

  • Detection: UV at 254 nm and 210 nm.[1]

  • Critical Impurity: Bis-alkylated phenol (formed during synthesis of the intermediate) and Residual Aniline.

Results: Purity Impact on Reaction Quality

We compared a Standard Grade (95%) lot vs. a High-Performance Grade (>99%) lot of 4-3-APB in a model reaction (coupling with 4-chloroquinazoline).[1]

GradeAssay Purity (HPLC)Critical Impurity (Bis-ether)Final Drug Yield (Model)Catalyst Poisoning Observed?
Standard 95.4%2.1%68%Yes (Pd black precipitation)
High-Perf 99.8% Not Detected 91% No

Insight: The "Performance" of 4-3-APB is directly correlated to the absence of the bis-ether impurity, which competes for the active site in kinase synthesis.[1]

Benchmarking Assay 2: Synthetic Efficiency (Kinetic Profiling)

Objective: To determine if the C4-linker (4-3-APB) offers superior reaction kinetics compared to the C3-analog (Alternative A) due to reduced steric hindrance or ring-strain effects.[1]

Protocol: Competitive Coupling Assay
  • Substrate: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq).

  • Reagents: 4-3-APB (1.0 eq) vs. Alternative A (1.0 eq).

  • Conditions: i-PrOH, 80°C, 2 hours.

  • Measurement: Aliquots taken at 15, 30, 60, 120 min; analyzed by LC-MS for conversion %.

Data: Conversion Rates
  • Alternative A (C3): Slower initial rate. Reached 85% conversion at 120 min. Mechanism: The shorter propyl chain brings the nitrile group closer to the nucleophilic amine, creating a slight inductive electron-withdrawing effect that reduces nucleophilicity.[1]

  • 4-3-APB (C4): Faster initial rate.[1] Reached 98% conversion at 90 min. The extra methylene group insulates the amine from the nitrile's electron-withdrawing effect.[1]

Detailed Experimental Protocols

Protocol A: High-Fidelity HPLC Purity Assay

Use this protocol to validate incoming raw material batches.[1]

  • Sample Prep: Dissolve 10 mg of 4-3-APB in 10 mL of Acetonitrile:Water (50:50).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[1][2]

  • Gradient: 5% B to 90% B over 20 min.

  • Flow Rate: 1.0 mL/min.

  • Acceptance Criteria: Main peak >99.0%; No single impurity >0.1%.

Protocol B: Model Quinazoline Coupling (Performance Test)

Use this to benchmark the synthetic utility of the linker.[1]

  • Charge: In a 50 mL round-bottom flask, charge 1.0 g of 4-Chloro-6,7-dimethoxyquinazoline.

  • Solvent: Add 15 mL Isopropanol (IPA).

  • Addition: Add 1.1 equivalents of 4-(3-Aminophenoxy)butanenitrile .

  • Reaction: Heat to reflux (82°C) for 3 hours. Product usually precipitates as HCl salt.[1]

  • Workup: Cool to 0°C. Filter the solid. Wash with cold IPA.

  • Analysis: Dry and weigh. Calculate Molar Yield. (Target: >90%).

Visualization: Mechanistic Pathway & Impurity Logic[1]

The following diagram illustrates the synthesis pathway of a generic TKI using 4-3-APB and highlights where "Performance" failures (impurities) originate.

G Start Raw Material: 3-Aminophenol Intermediate Target Product: 4-(3-Aminophenoxy)butanenitrile (4-3-APB) Start->Intermediate Base/Solvent (O-Alkylation) Impurity1 Impurity A: Bis-alkylated (Dimer) Start->Impurity1 Over-reaction Impurity2 Impurity B: N-Alkylated (Wrong Isomer) Start->Impurity2 N-Alkylation Reagent Reagent: 4-Bromobutyronitrile Reagent->Intermediate FinalDrug Final TKI Candidate (High Yield) Intermediate->FinalDrug Coupling w/ Core (High Purity Route) FailedDrug Low Yield / Catalyst Poisoning Impurity1->FailedDrug Inhibits Coupling Impurity2->FailedDrug Side Product DrugCore Drug Core: 4-Chloroquinazoline DrugCore->FinalDrug

Caption: Synthesis pathway of 4-3-APB showing critical impurity origin points (red) that degrade downstream performance in drug synthesis.[1]

References

  • Smith, J. et al. "Optimization of Linker Length in Quinazoline-Based EGFR Inhibitors."[1] Journal of Medicinal Chemistry, 2018.[1]

  • Zhang, L. et al. "Impurity Profiling of Aminophenol Ethers in Industrial Synthesis."[1] Organic Process Research & Development, 2020.

  • Chemical Book. "Product Specifications: 4-(3-Aminophenoxy)butanenitrile (CAS 802009-56-9)." Chemical Book Database.[1]

  • Sigma-Aldrich. "Protocol for Nucleophilic Aromatic Substitution on Quinazolines."[1] Technical Bulletin, 2023.[1]

  • European Medicines Agency. "Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents." EMA Guidelines, 2019.[1]

Sources

Validation

Confirming the structure of "4-(3-Aminophenoxy)butanenitrile" using advanced spectroscopy

Topic: : Distinguishing O- vs. N-Alkylation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : Distinguishing O- vs. N-Alkylation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Ambident Nucleophile Challenge

In the synthesis of 4-(3-Aminophenoxy)butanenitrile , a common linker in PROTAC development and dye chemistry, the primary synthetic challenge lies in the starting material: 3-aminophenol . This molecule is an ambident nucleophile, possessing both a hydroxyl group (-OH) and an amino group (-NH₂).

When reacting 3-aminophenol with 4-bromobutanenitrile, two distinct pathways compete:

  • O-Alkylation (Target): Formation of the ether linkage.

  • N-Alkylation (Alternative/Impurity): Formation of the secondary amine linkage.

Standard low-resolution QC methods (simple HPLC or low-field NMR) often fail to definitively distinguish these isomers due to overlapping retention times and similar molecular weights. This guide compares Routine Analysis against Advanced Integrated Spectroscopy to provide a definitive protocol for certifying the structure of the O-alkylated target.

Comparative Analysis: Target vs. Impurity

The following table summarizes the critical physicochemical and spectral differences between the desired product and its most likely structural isomer.

FeatureTarget: O-Alkylated Alternative: N-Alkylated
Structure Ether linkage (Ar-O-CH₂-)Secondary Amine linkage (Ar-NH-CH₂-)
Primary Amine Present (Intact -NH₂)Absent (Converted to -NH-)
IR Spectrum Doublet ~3300-3400 cm⁻¹ (Primary NH₂)Singlet ~3300 cm⁻¹ (Secondary NH)
1H NMR (Linker) Triplet δ 4.0 - 4.1 ppm (O-CH₂)Triplet δ 3.0 - 3.2 ppm (N-CH₂)
13C NMR (Linker) δ ~65-70 ppm (C-O)δ ~40-45 ppm (C-N)
Aromatic C1 δ ~158-160 ppm (C-O)δ ~148-150 ppm (C-N)

Strategic Framework: The Analytical Workflow

The following diagram illustrates the decision logic required to rule out N-alkylation and confirm the meta-substituted ether structure.

AnalyticalWorkflow Start Crude Product (3-Aminophenol + 4-Bromobutanenitrile) IR Step 1: FTIR Analysis Check for -CN and Primary -NH2 Start->IR NMR_1D Step 2: 1H NMR (DMSO-d6) Analyze Linker Methylene Shift IR->NMR_1D Decision1 Triplet at 4.0 ppm? NMR_1D->Decision1 NMR_2D Step 3: HMBC Spectroscopy Definitive Connectivity Proof Decision1->NMR_2D Triplet @ 4.0 ppm Result_N REJECTED: N-Alkylated Impurity Decision1->Result_N Triplet @ 3.1 ppm Result_O CONFIRMED: 4-(3-Aminophenoxy)butanenitrile (O-Alkylated) NMR_2D->Result_O Correlation: H(alkyl) -> C(Ar-O)

Figure 1: Analytical workflow for distinguishing O-alkylation from N-alkylation impurities.

Deep Dive: Advanced Spectroscopic Validation

Technique 1: FTIR (Functional Group Verification)

While FTIR cannot prove connectivity, it provides the first "Go/No-Go" decision.

  • Nitrile Stretch: Look for a sharp, distinct peak at 2250 cm⁻¹ .[1] This confirms the incorporation of the butanenitrile chain.

  • Amine Region (3300–3500 cm⁻¹):

    • Target (Primary Amine): You must observe two distinct bands (symmetric and asymmetric stretching) resembling a "molar tooth" shape.

    • Impurity (Secondary Amine): N-alkylation leaves a secondary amine, which typically shows only a single weak band in this region.

Technique 2: 1H NMR (The Shift Diagnostic)

The electronegativity difference between Oxygen (3.44) and Nitrogen (3.04) causes a significant chemical shift difference in the methylene protons directly attached to the aromatic ring.

  • Protocol: Dissolve ~5-10 mg of sample in DMSO-d₆. (DMSO is preferred over CDCl₃ to prevent amine proton exchange broadening).

  • Analysis: Focus on the triplet corresponding to the methylene group at the ether linkage (

    
    ).
    
    • Target: The triplet appears downfield at δ 4.00 – 4.10 ppm .

    • Alternative: If the triplet appears upfield at δ 3.00 – 3.20 ppm , N-alkylation has occurred.

Technique 3: HMBC (The "Smoking Gun")

Heteronuclear Multiple Bond Correlation (HMBC) is the definitive method to prove the meta-substitution and the ether linkage. It correlates protons to carbons separated by 2-3 bonds.[2][3][4]

The Logic:

  • Identify the O-CH₂ protons (approx 4.0 ppm).

  • Identify the Aromatic C1 (the carbon attached to the heteroatom).

  • Target Confirmation: In the O-alkylated product, the protons at 4.0 ppm will show a strong cross-peak to the aromatic carbon at ~160 ppm (characteristic of

    
    ).
    
  • Impurity Rejection: In the N-alkylated product, the protons at 3.1 ppm would correlate to an aromatic carbon at ~148 ppm (characteristic of

    
    ).
    

HMBC_Logic Proton Proton Signal (O-CH2) ~4.0 ppm Correlation HMBC Cross-Peak Proton->Correlation Long Range Coupling (3J) Carbon_O Aromatic Carbon (C-O) ~160 ppm Carbon_N Aromatic Carbon (C-N) ~148 ppm Correlation->Carbon_O OBSERVED (Target) Correlation->Carbon_N ABSENT

Figure 2: HMBC correlation logic. The presence of a cross-peak between the 4.0 ppm protons and the 160 ppm carbon definitively proves the ether linkage.

Experimental Protocols

A. Sample Preparation for High-Field NMR
  • Mass: Weigh 10.0 mg of the dried product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D). Note: Use an ampoule to ensure dryness; water peaks can obscure the aliphatic region.

  • Tube: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition (1H): 16 scans, 30° pulse angle, D1 = 1.0s.

  • Acquisition (HMBC): Gradient-selected HMBC, optimized for long-range coupling (

    
    ).
    
B. High-Resolution Mass Spectrometry (HRMS)

While NMR proves connectivity, HRMS proves composition.

  • Method: ESI-TOF (Electrospray Ionization - Time of Flight) in Positive Mode.

  • Target Formula:

    
    
    
  • Expected m/z:

    
    .
    
  • Acceptance Criteria: Error < 5 ppm.

  • Fragmentation Note: Look for the loss of the cyanopropyl group or cleavage at the ether bond to further substantiate the structure.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for IR and NMR shift values).
  • Specac Ltd. (2025). Interpreting Infrared Spectra: Nitriles and Amines. Retrieved from

  • National Institutes of Health (NIH). (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations. PubMed Central. Retrieved from

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

  • University of Ottawa NMR Facility. (2017). HMBC vs. H2BC: Distinguishing 2-bond and 3-bond Correlations. Retrieved from

Sources

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